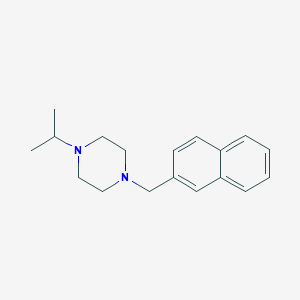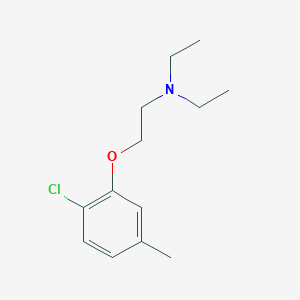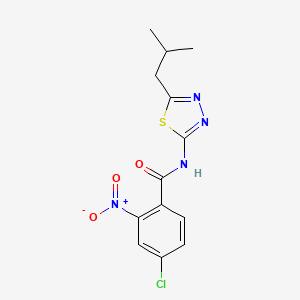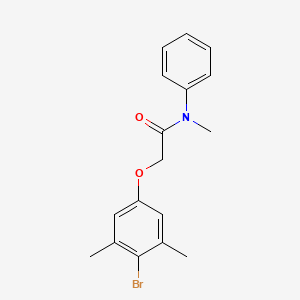
1-isopropyl-4-(2-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as INM-176 and has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-isopropyl-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. It has also been found to bind to the serotonin transporter, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
1-isopropyl-4-(2-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to modulate the levels of various cytokines and growth factors, which play a role in inflammation and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-isopropyl-4-(2-naphthylmethyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-Alzheimer's, and antidepressant-like effects, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-isopropyl-4-(2-naphthylmethyl)piperazine. One potential avenue is to investigate its potential as a combination therapy with other drugs for the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and obesity. Additionally, further research is needed to elucidate its exact mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine involves the reaction of 2-naphthylmethylamine with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of potassium carbonate to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-isopropyl-4-(2-naphthylmethyl)piperazine has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMVCSDZNLZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)

![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)